

# A Head-to-Head Comparison of Sotorasib and Adagrasib: Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS mutant protein inhibitor 1

Cat. No.: B12419428 Get Quote

A comprehensive analysis of two leading KRAS G12C inhibitors, sotorasib and adagrasib, reveals distinct pharmacokinetic characteristics that may influence their clinical application. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data from key clinical trials. For researchers and drug development professionals, this comparative analysis aims to offer a clear, data-driven perspective on these two targeted therapies.

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) are orally administered, irreversible inhibitors of the KRAS G12C mutant protein, a key driver in various solid tumors. While both drugs target the same mutation, their pharmacokinetic behaviors exhibit notable differences that are critical for understanding their efficacy and safety profiles.

### **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters for sotorasib and adagrasib, derived from clinical trial data. These values provide a quantitative basis for comparing the two drugs.



| Parameter                            | Sotorasib (960 mg<br>once daily)                 | Adagrasib (600 mg<br>twice daily) | Reference |
|--------------------------------------|--------------------------------------------------|-----------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | ~1 hour                                          | ~6 hours                          | [1][2]    |
| Maximum Concentration (Cmax)         | 1.3-fold higher with<br>960 mg vs 240 mg<br>dose | -                                 | [3]       |
| Area Under the Curve<br>(AUC0-24h)   | 1.3-fold higher with<br>960 mg vs 240 mg<br>dose | -                                 | [3]       |
| Half-life (t1/2)                     | ~5.5 hours                                       | ~23-24 hours                      | [2][4][5] |
| Volume of Distribution (Vd/F)        | 211 L                                            | 942 L                             | [1][2]    |
| Plasma Protein<br>Binding            | 89%                                              | 98%                               | [1][2]    |
| Food Effect                          | High-fat meal increases AUC by 25%               | No clinically significant effect  | [1][6]    |

# **Absorption**

Sotorasib is rapidly absorbed, reaching peak plasma concentrations approximately 1 hour after oral administration.[1] In contrast, adagrasib exhibits a significantly longer time to peak concentration, at around 6 hours.[2] The absorption of sotorasib is influenced by food, with a high-fat meal increasing its AUC by 25%.[1] Adagrasib's absorption does not appear to be significantly affected by food.[6]

#### **Distribution**

Sotorasib has a volume of distribution of 211 L.[1] Adagrasib shows a much larger apparent volume of distribution at 942 L, suggesting more extensive tissue distribution.[2] Both drugs are highly bound to plasma proteins, with sotorasib at 89% and adagrasib at 98%.[1][2]



#### Metabolism

Both sotorasib and adagrasib are primarily metabolized in the liver. Sotorasib metabolism involves non-enzymatic conjugation and oxidation primarily by CYP3A4.[1][7] Adagrasib is also mainly metabolized by CYP3A4, with minor contributions from other CYP enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 at steady state.[2] A notable characteristic of adagrasib is its time-dependent inhibition of its own CYP3A4-mediated metabolism.[8]

#### **Excretion**

The primary route of elimination for both drugs is through feces. For sotorasib, approximately 74% of the administered dose is recovered in feces (53% as unchanged drug) and about 6% in urine (1% as unchanged drug).[1][7] Similarly, adagrasib is predominantly eliminated in the feces, with about 75% of the dose recovered in feces (14% as unchanged) and a small percentage (4.5%) in the urine (2% as unchanged).[2]

## **Experimental Protocols**

The pharmacokinetic data presented here are primarily derived from the CodeBreaK 100 clinical trial for sotorasib (NCT03600883) and the KRYSTAL-1 clinical trial for adagrasib (NCT03785249).[2][5][7][9]

## **Pharmacokinetic Analysis Methodology**

A general workflow for the pharmacokinetic analysis in these trials is as follows:

- Sample Collection: Blood samples are collected from patients at predetermined time points after drug administration.
- Plasma Separation: Plasma is separated from whole blood by centrifugation.
- Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like methanol or acetonitrile.[6][10][11] An internal standard is added to the samples to ensure accuracy and precision of the quantification.[6]
- LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.



- Chromatographic Separation: The drug and its metabolites are separated from other
  plasma components on a C18 or similar reversed-phase column using a gradient elution
  with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1%
  formic acid) and an organic component (e.g., methanol or acetonitrile).[10][12]
- Mass Spectrometric Detection: The separated compounds are then ionized (e.g., using
  electrospray ionization in positive mode) and detected by a triple quadrupole mass
  spectrometer operating in multiple reaction monitoring (MRM) mode.[12][13] This allows
  for highly specific and sensitive quantification of the drug and its metabolites.
- Data Analysis: The concentration of the drug in each plasma sample is determined by comparing its peak area to that of the internal standard and a standard curve.
   Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are then calculated from the concentration-time data.

# Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow

To further aid in the understanding of the mechanism of action and the experimental procedures, the following diagrams are provided.





Click to download full resolution via product page



Caption: KRAS G12C signaling pathway and the mechanism of action of sotorasib and adagrasib.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 3. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS G12C fragment screening renders new binding pockets PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreak 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of newly developed and validated LC-MS/MS method for pharmacokinetic study of adagrasib and pembrolizumab simultaneously in rat plasma PubMed







[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Head-to-Head Comparison of Sotorasib and Adagrasib: Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419428#comparing-the-pharmacokinetic-profiles-of-sotorasib-and-adagrasib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com